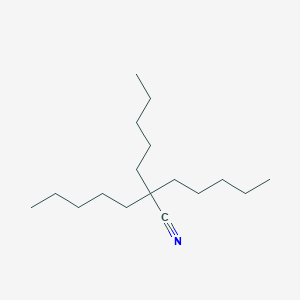

2,2-Dipentylheptanenitrile

Description

2,2-Dipentylheptanenitrile is a branched aliphatic nitrile with the molecular formula C₁₇H₃₁N. Its structure features a heptane backbone substituted with two pentyl groups at the second carbon position and a nitrile (-CN) functional group. This compound is part of a broader class of nitriles, which are widely used in organic synthesis, agrochemicals, and polymer industries due to their reactivity and stability.

Key physical properties (predicted or inferred from similar compounds):

- Molecular weight: ~253.44 g/mol (calculated from formula C₁₇H₃₁N).

- Boiling point: Likely >250°C, based on comparison with smaller branched nitriles like 2-methyl-2-pentylheptanenitrile (predicted boiling point: 273.3±8.0°C) .

- Density: Estimated ~0.82–0.85 g/cm³, aligning with branched aliphatic nitriles .

Properties

CAS No. |

52061-72-0 |

|---|---|

Molecular Formula |

C17H33N |

Molecular Weight |

251.5 g/mol |

IUPAC Name |

2,2-dipentylheptanenitrile |

InChI |

InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |

InChI Key |

VWJFEYJYQKQKJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCC)(CCCCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dipentylheptanenitrile can be synthesized through various methods, including:

From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.

From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.

From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Substitution: Various nucleophiles can be used to replace the cyano group.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Compounds with different functional groups replacing the cyano group.

Scientific Research Applications

2,2-Dipentylheptanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-dipentylheptanenitrile with structurally or functionally related nitriles and branched aliphatic compounds. Data are derived from the provided evidence and extrapolated from analogous structures:

Key Comparisons :

Structural Complexity: this compound and 2-methyl-2-pentylheptanenitrile share a branched aliphatic nitrile core. However, the former has longer alkyl chains (two pentyl groups vs. one pentyl and one methyl group), leading to higher molecular weight and hydrophobicity . In contrast, α-terthienylmethanol (a thiophene derivative) and PCB No. 52 (a chlorinated biphenyl) are aromatic systems with distinct electronic and environmental behaviors .

Physicochemical Properties: Boiling Points: Branched nitriles generally exhibit higher boiling points than aromatic alcohols (e.g., α-terthienylmethanol) due to stronger van der Waals interactions in aliphatic chains. However, chlorinated biphenyls like PCB No. 52 have even higher boiling points owing to chlorine substitution . Density: Nitriles (e.g., 0.82–0.85 g/cm³) are less dense than chlorinated biphenyls (~1.44 g/cm³) due to the absence of heavy halogen atoms .

Reactivity and Applications: Nitriles like this compound are versatile in nucleophilic reactions (e.g., hydrolysis to carboxylic acids or reduction to amines). In contrast, α-terthienylmethanol’s conjugated thiophene system is photochemically active, making it useful in organic electronics . PCB No. 52 is non-reactive under ambient conditions but poses significant ecological risks due to bioaccumulation and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.